molecular formula C23H25N3O2S B2529345 N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 894019-08-0

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2529345
CAS No.: 894019-08-0
M. Wt: 407.53
InChI Key: XCXZMNTWPKSVDT-UHFFFAOYSA-N
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Description

N1-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Glutamate Receptor Antagonists

Metabotropic glutamate receptors play a crucial role in the central nervous system's functionality. Researchers have explored mGluR5 antagonists like MPEP and MTEP for their potential utility in addressing neurodegeneration, addiction, anxiety, and pain management. The selectivity of these antagonists, particularly their interaction with mGluR5 over mGluR1, and their limited off-target effects, make them promising candidates for therapeutic applications (Lea & Faden, 2006).

Cytoprotective Properties

Ebrotidine exhibits notable cytoprotective properties. Its ability to enhance the physicochemical characteristics of mucus gel, such as its dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity, is significant. This enhancement is directly related to ebrotidine's capacity to promote the synthesis and secretion of components like sulfo- and sialomucins and to foster mucin macromolecular assembly. The drug's role in promoting ulcer healing by enhancing gastric mucosal expression of integrin receptors and in protecting gastric epithelial integrity makes it a potent agent in ulcer treatment (Slomiany, Piotrowski & Slomiany, 1997).

Therapeutic Potential in Addiction

mGluR5 negative allosteric modulators (NAMs) like MTEP and MPEP have been shown to have therapeutic potential that could be translated to clinical settings for treating substance-related and addictive disorders. These compounds have demonstrated effectiveness in reducing self-administration of substances like cocaine, ethanol, and nicotine, suggesting a viable therapeutic window for treating addiction (Mihov & Hasler, 2016).

Role in Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) has been identified as an inhibitor of ethylene action in plants, offering significant potential in agriculture. Its application across a range of fruits, vegetables, and floricultural crops to prevent ethylene effects showcases its importance. Its influence on factors like respiration, ethylene production, and color changes in treated species highlights its versatile role in postharvest management of agricultural produce (Blankenship & Dole, 2003).

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15-8-7-11-19(14-15)23-26-17(3)20(29-23)12-13-24-21(27)22(28)25-16(2)18-9-5-4-6-10-18/h4-11,14,16H,12-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZMNTWPKSVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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